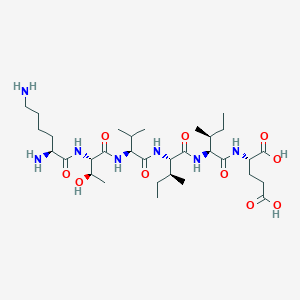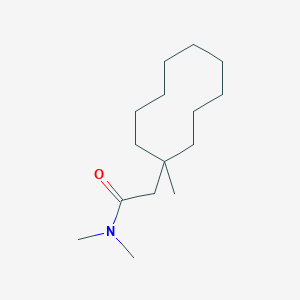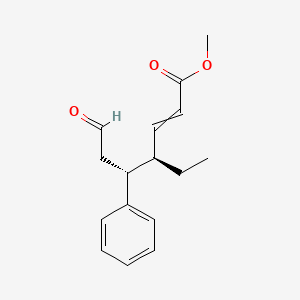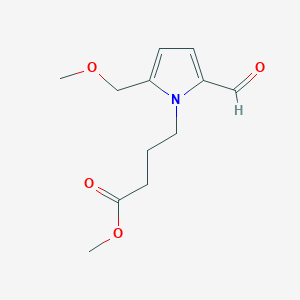![molecular formula C10H17Br2NOSi B14223379 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole CAS No. 756893-97-7](/img/structure/B14223379.png)
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole is a chemical compound with the molecular formula C10H17Br2NOSi and a molecular weight of 355.14 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with two bromine atoms and a trimethylsilyl-ethoxy-methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and the trimethylsilyl-ethoxy-methyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar compounds to 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole include:
- 3,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 3-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
756893-97-7 |
|---|---|
Molecular Formula |
C10H17Br2NOSi |
Molecular Weight |
355.14 g/mol |
IUPAC Name |
2-[(2,3-dibromopyrrol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H17Br2NOSi/c1-15(2,3)7-6-14-8-13-5-4-9(11)10(13)12/h4-5H,6-8H2,1-3H3 |
InChI Key |
POWZAHAPPIDAQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)



![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)



![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)

![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
